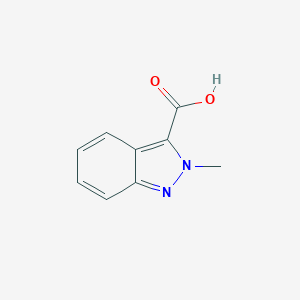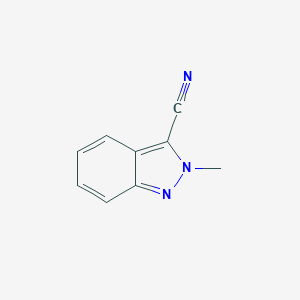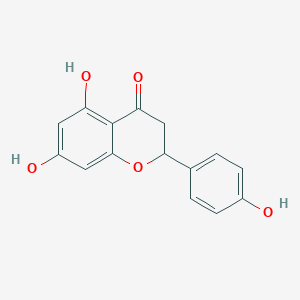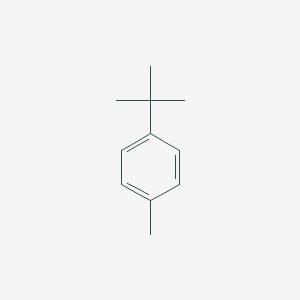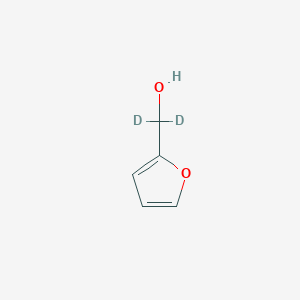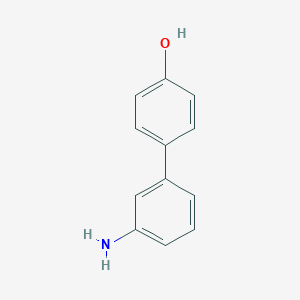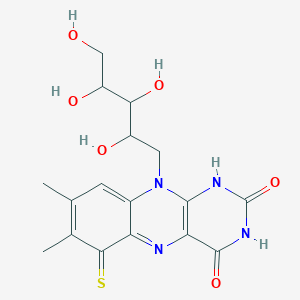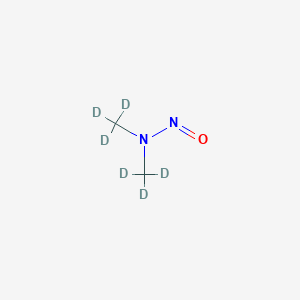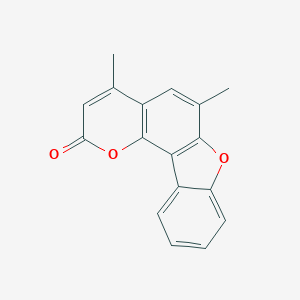
4,6-Dimethylbenzoangelicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylbenzoangelicin is a naturally occurring compound that belongs to the family of psoralens. It has been widely studied for its various biological activities and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylbenzoangelicin involves the intercalation of the compound into DNA strands, which leads to the formation of adducts and cross-links. These adducts and cross-links interfere with DNA replication and transcription, leading to cell death. 4,6-Dimethylbenzoangelicin has also been found to induce the production of reactive oxygen species, which leads to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
4,6-Dimethylbenzoangelicin has been found to have various biochemical and physiological effects such as the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. It has also been found to increase the production of reactive oxygen species, which leads to oxidative stress and cell death. 4,6-Dimethylbenzoangelicin has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,6-Dimethylbenzoangelicin in lab experiments is its ability to intercalate into DNA strands, which allows for the study of DNA damage and repair mechanisms. Another advantage is its potential applications in photodynamic therapy, which involves the use of light to activate the compound and induce cell death. One of the limitations of using 4,6-Dimethylbenzoangelicin in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 4,6-Dimethylbenzoangelicin. One direction is the study of its potential applications in photodynamic therapy for the treatment of cancer and other diseases. Another direction is the study of its potential applications in gene expression studies and DNA damage and repair mechanisms. Further research is also needed to determine the optimal dosage and administration methods for 4,6-Dimethylbenzoangelicin in lab experiments and potential clinical applications.
Méthodes De Synthèse
4,6-Dimethylbenzoangelicin can be synthesized by using various methods such as photochemical synthesis, chemical synthesis, and microbial synthesis. The photochemical synthesis involves the irradiation of umbelliferone with UV light in the presence of a catalyst. Chemical synthesis involves the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a catalyst and then the reaction of the resulting compound with acetic anhydride. Microbial synthesis involves the fermentation of Streptomyces sp. or Aspergillus sp. in the presence of 2,4-dimethylphenol.
Applications De Recherche Scientifique
4,6-Dimethylbenzoangelicin has been widely studied for its various biological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. It has also been studied for its potential applications in photodynamic therapy, DNA damage, and gene expression studies. 4,6-Dimethylbenzoangelicin has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Propriétés
Numéro CAS |
109029-05-2 |
|---|---|
Nom du produit |
4,6-Dimethylbenzoangelicin |
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3 |
Clé InChI |
BUJYHMTZBVJWNT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
SMILES canonique |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
Autres numéros CAS |
109029-05-2 |
Synonymes |
4,6-dimethylbenzoangelicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



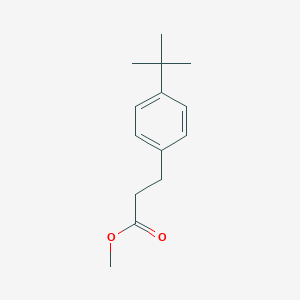
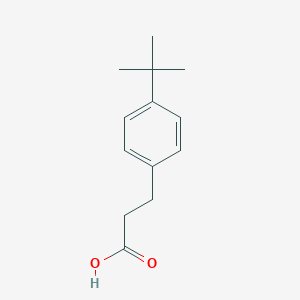
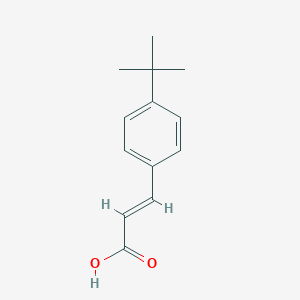
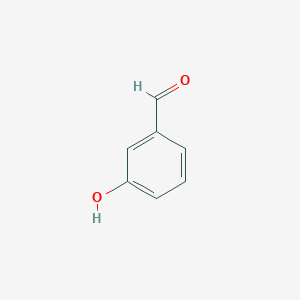
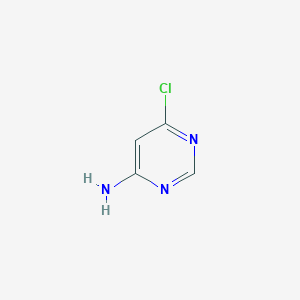
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
